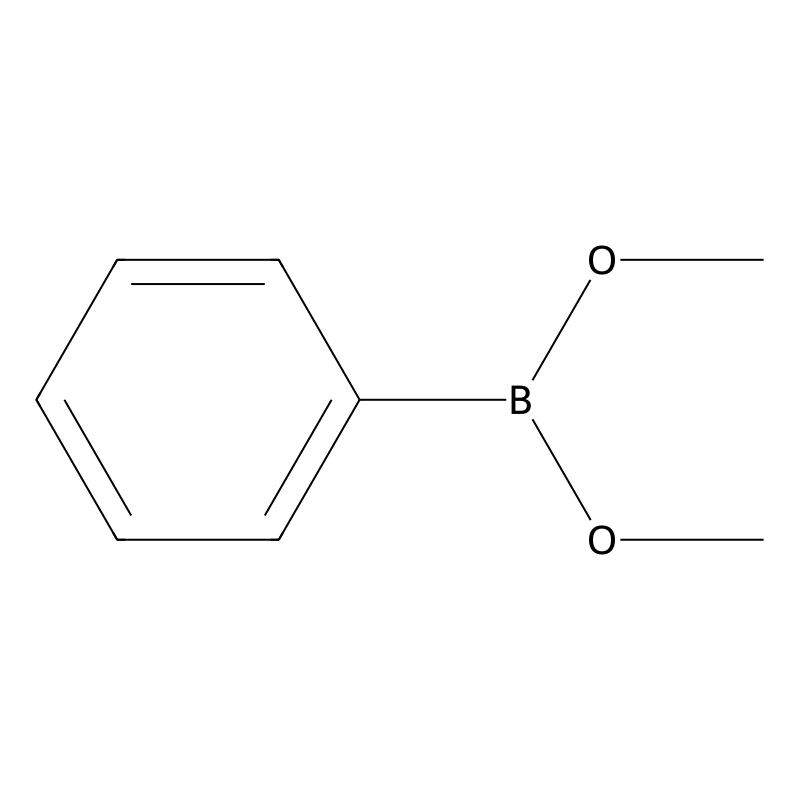

Boronic acid, phenyl-, dimethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Boronic acid, phenyl-, dimethyl ester (CAS 13471-35-7) is an organoboron compound where the hydroxyl groups of phenylboronic acid are replaced by methoxy groups. This esterification significantly alters the compound's physical and chemical properties compared to the parent acid. Generally, boronic esters are utilized in synthetic chemistry to improve stability, handling, and purification characteristics over their corresponding boronic acids, which can be prone to dehydration into boroxine anhydrides. [REFS-1, REFS-2] They serve as crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. [3]

References

- [1] Al-Zoubi, R. M. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8382-8399.

- [2] Dennison, S. T., & Wilson, E. (2013). Boronic Acids and Derivatives. In Comprehensive Organic Synthesis II (pp. 1-36). Elsevier.

- [3] Cammidge, A. N., & Creton, I. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(40), 16038-16041.

Direct substitution of Phenylboronic acid, dimethyl ester with its parent phenylboronic acid or bulkier esters like the pinacol ester can lead to significant process variability and failure. The free acid is susceptible to dehydration, forming cyclic boroxine anhydrides, which complicates stoichiometry and can reduce reaction yields. [1] Conversely, the dimethyl ester offers a different reactivity profile; its lower steric bulk compared to pinacol esters can lead to faster reaction kinetics in certain catalytic systems. [2] These differences in stability, solubility in anhydrous organic solvents, and transmetalation rates mean that each reagent requires specifically optimized conditions, making them non-interchangeable for reproducible, high-yield synthetic protocols. [3]

References

- [1] Patterson, D. E., et al. (2000). A simple and effective method for the purification of boronic acids. Organic letters, 2(17), 2611-2614.

- [2] Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.

- [3] Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura coupling reaction. Angewandte Chemie International Edition, 53(8), 2058-2075.

Accelerated Transmetalation Rate in Suzuki-Miyaura Coupling vs. Phenylboronic Acid

In a kinetic study of pre-transmetalation intermediates in the Suzuki-Miyaura reaction, the dimethyl boronic ester derivative demonstrated a significantly faster rate of product formation compared to the parent arylboronic acid. The dimethyl ester complex led to a 21-fold rate increase in the formation of the cross-coupling product relative to the arylboronic acid complex under the same conditions. [1] This suggests that the electronic properties of the dimethyl ester facilitate a more rapid transmetalation step, a key advantage for process efficiency.

| Evidence Dimension | First-order rate constant of cross-coupling product formation |

| Target Compound Data | Rate increase of 21-fold (relative to arylboronic acid complex) |

| Comparator Or Baseline | Arylboronic acid complex (Rate = 1x) |

| Quantified Difference | 21x faster |

| Conditions | Suzuki-Miyaura reaction conditions as described in the study, formation of cross-coupling product from pre-formed palladium complexes at -30 °C. |

For time-sensitive industrial syntheses or high-throughput screening, a 21-fold increase in the rate of a key reaction step can substantially reduce batch times and increase throughput.

Improved Handling and Stability Profile Compared to Phenylboronic Acid

Phenylboronic acid is known to be susceptible to dehydration, which leads to the formation of its cyclic trimer anhydride, boroxine. This process complicates accurate weighing and stoichiometry in reactions. [1] Boronic esters, including the dimethyl ester, are generally more stable and less prone to this decomposition pathway, facilitating easier handling, purification by chromatography, and storage. [2] While acyclic esters like the dimethyl ester are susceptible to hydrolysis, they are stable under the anhydrous conditions typical of many cross-coupling setups, providing a process advantage over the free acid. [3]

| Evidence Dimension | Stability to Dehydration/Boroxine Formation |

| Target Compound Data | Stable; does not form boroxines |

| Comparator Or Baseline | Phenylboronic acid (Prone to dehydration to form cyclic boroxine anhydrides) |

| Quantified Difference | Qualitatively higher stability against dehydration |

| Conditions | Standard laboratory storage and handling conditions. |

Procuring the dimethyl ester minimizes reagent degradation and avoids the need for special handling or pre-reaction analysis to account for boroxine content, leading to more reproducible and reliable synthetic outcomes.

Lower Steric Hindrance Compared to Pinacol Esters, Enabling Facile Complex Formation

Kinetic studies have shown that less sterically hindered boronic esters facilitate faster transmetalation. For example, the dimethyl boronic ester was observed to form pre-transmetalation complexes readily, in contrast to the bulkier pinacol boronic ester which showed slow formation of the cross-coupling product without a discretely observable intermediate under the studied conditions. [1] This suggests the smaller methoxy groups of the dimethyl ester present a lower steric barrier for interaction with the palladium catalyst center.

| Evidence Dimension | Observation of Pre-transmetalation Intermediate |

| Target Compound Data | Readily forms observable pre-transmetalation complexes |

| Comparator Or Baseline | Pinacol boronic ester (No discretely observable intermediate, slow product formation) |

| Quantified Difference | Qualitative difference in reaction intermediate formation and rate |

| Conditions | Low-temperature NMR studies of palladium complex reactions. |

In syntheses where catalytic efficiency is limited by steric factors, selecting the less bulky dimethyl ester over a pinacol ester can be critical for achieving acceptable reaction rates and yields.

High-Throughput Synthesis and Process Optimization

The significantly accelerated reaction kinetics, up to 21 times faster than the free acid, make this compound a strong candidate for automated synthesis platforms and industrial processes where minimizing reaction time is critical for economic viability and equipment utilization. [1]

Sterically Congested Suzuki-Miyaura Couplings

For coupling reactions involving sterically demanding substrates or catalysts, the lower steric profile of the dimethyl ester compared to the widely used pinacol ester provides a distinct advantage, potentially enabling reactions that are sluggish or fail with bulkier boron reagents. [2]

Workflows Demanding High Reagent Purity and Reproducibility

The enhanced stability against dehydration to boroxines makes the dimethyl ester a more reliable reagent than phenylboronic acid. This is crucial for applications where precise stoichiometry is necessary to ensure high purity of the final product and batch-to-batch consistency. [3]

References

- [1] Cammidge, A. N., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(40), 16038-16041.

- [2] Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.

- [3] Hall, D. G. (Ed.). (2005). Boronic acids: preparation and applications in organic synthesis and medicine. John Wiley & Sons.